molecular formula C13H16N2OS B4396584 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide

Cat. No.: B4396584
M. Wt: 248.35 g/mol
InChI Key: BFNRKPLZJDHGNB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is an organic compound with the molecular formula C13H16N2OS. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the amidation of the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole ring is known to facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-2-yl)propanamide
  • 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-4-yl)propanamide
  • 2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide

Uniqueness

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is unique due to the specific positioning of the methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2,2-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-14-10-6-5-9(7-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNRKPLZJDHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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